4-Bromo-1-butyne can be used as a building block in the synthesis of macrocycles, which are large ring-shaped molecules. This process involves a cobalt-mediated [2+2+2] cyclotrimerization reaction. In simpler terms, three molecules of 4-bromo-1-butyne are bonded together using a cobalt catalyst to form a larger cyclic structure. Source: Sigma-Aldrich:
4-Bromo-1-butyne serves as a reactant in the preparation of 2,4,5-trisubstituted oxazoles. These are five-membered heterocyclic rings containing oxygen and nitrogen atoms. A gold catalyst facilitates a formal [3+2] cycloaddition reaction, where a molecule of 4-bromo-1-butyne reacts with another molecule to form the oxazole ring structure. Source: Sigma-Aldrich:
4-Bromo-1-butyne can participate in an intramolecular 1,3-dipolar cycloaddition reaction. This reaction involves the formation of a five-membered heterocyclic ring called 1,3,4-oxadiazole. The unique structure of 4-bromo-1-butyne allows it to act as both a dipole and a dipolarophile within the same molecule, leading to cyclization. Source: Scientific Laboratory Supplies:
4-Bromo-1-butyne is an organic compound with the molecular formula and a molecular weight of approximately 132.99 g/mol. It is characterized as a clear to light yellow liquid with a boiling point of 110 °C and a density of 1.417 g/mL at 25 °C. The compound is slightly soluble in methanol and chloroform but is immiscible with water, making it useful in various organic synthesis applications. Its structure features a bromine atom attached to the fourth carbon of a butyne chain, which contributes to its reactivity in
4-Bromo-1-butyne is a flammable liquid with a low flash point, posing a fire hazard []. It is also suspected to be harmful if inhaled or swallowed. Due to the presence of bromine, it is likely to be irritating to the skin and eyes.
There are several methods for synthesizing 4-Bromo-1-butyne:
These methods highlight the versatility and accessibility of this compound for laboratory synthesis.
4-Bromo-1-butyne is primarily utilized as a reactant in organic synthesis, particularly in the pharmaceutical industry. Its applications include:
Several compounds share structural similarities with 4-Bromo-1-butyne, including:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
4-Bromo-1-butene | Contains a double bond; more reactive in electrophilic additions. | |
3-Bromobut-1-yne | Similar structure but differs in bromine placement; used in different synthetic pathways. | |
1-Bromo-3-butyne | Alternative regioisomer; used for distinct chemical transformations. |
Uniqueness: The unique positioning of the bromine atom at the fourth carbon distinguishes 4-Bromo-1-butyne from its analogs, influencing its reactivity and application potential in organic synthesis.
Flammable;Acute Toxic;Irritant